2',3,4-Trichlorobiphenyl

Beschreibung

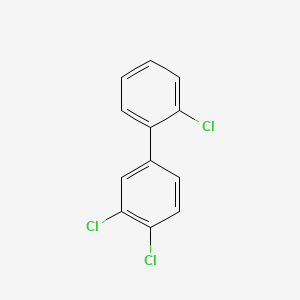

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dichloro-4-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMXLXBUOQMDHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040303 | |

| Record name | 2',3,4-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-86-9 | |

| Record name | PCB 33 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4'-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3,4-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Biphenyl, 2,3',4'-trichloro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3',4'-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLL2J67A0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q. How can 2',3,4-Trichlorobiphenyl be identified and quantified in environmental samples using analytical chemistry methods?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Use high-resolution GC-MS (HRGC/HRMS) with congener-specific columns (e.g., DB-5) to separate isomers. Calibrate with certified reference standards (e.g., CAS 38444-84-7) to ensure accuracy .

- Isomer Differentiation: Optimize temperature gradients to resolve co-eluting congeners, as positional chlorine substitution (e.g., 2',3,4 vs. 2,3,4') significantly impacts retention times .

- Quantification: Employ isotope dilution with deuterated analogs (e.g., this compound-d5) to correct for matrix effects and recovery losses .

Q. What are the standard protocols for preparing and handling this compound solutions in laboratory settings?

Methodological Answer:

- Solution Preparation: Prepare stock solutions in non-polar solvents (e.g., hexane or nonane) at concentrations ≤ 40 µg/mL to avoid precipitation. Use amber glass vials to prevent photodegradation .

- Safety Handling: Follow OSHA guidelines for polychlorinated biphenyls (PCBs): use fume hoods, wear nitrile gloves, and dispose of waste via incineration at ≥ 1,200°C to prevent dioxin formation .

- Storage: Store at -20°C under inert gas (argon) to minimize oxidation. Verify stability via periodic GC-MS analysis .

Q. How can researchers assess the acute toxicity of this compound using model organisms?

Methodological Answer:

- Aquatic Models: Expose zebrafish (Danio rerio) to graded concentrations (e.g., 0.1–100 µg/L) for 96 hours. Monitor lethality, behavioral changes (e.g., reduced swimming), and biomarkers like CYP1A induction .

- Rodent Models: Administer oral doses (0.1–10 mg/kg) to rats over 14 days. Analyze liver histopathology (e.g., vacuolation) and serum enzymes (ALT, AST) to evaluate hepatotoxicity .

- Data Interpretation: Use probit analysis for LC50/EC50 calculations and compare with structurally similar PCBs (e.g., 2,4,6-Trichlorobiphenyl) to infer structure-activity relationships .

Advanced Research Questions

Q. How should experiments be designed to investigate the metabolic pathways of this compound in aquatic organisms?

Methodological Answer:

- Isotopic Tracing: Use ¹³C-labeled this compound (e.g., ¹³C12 H7 Cl3) to track metabolites via LC-HRMS. Focus on hydroxylated derivatives (e.g., 4-hydroxy-2',3,4-Trichlorobiphenyl) as primary metabolites .

- Enzyme Inhibition: Co-expose organisms with cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic pathways. Compare metabolite profiles with/without inhibition .

- Metabolite Identification: Leverage NMR and high-resolution tandem MS to resolve structural isomers, noting that chlorine position affects conjugation (e.g., glucuronidation vs. sulfation) .

Q. How can contradictions in reported estrogenic activities of this compound metabolites be resolved across studies?

Methodological Answer:

- Receptor Binding Assays: Use competitive binding assays with human estrogen receptor alpha (ERα). Compare IC50 values of hydroxylated metabolites (e.g., 3-hydroxy vs. 4-hydroxy derivatives) .

- Species-Specific Responses: Test metabolites in vitro using ERs from multiple species (e.g., rainbow trout, mice). Note that 4-hydroxy metabolites exhibit higher affinity for fish ERs than mammalian receptors .

- Meta-Analysis: Apply statistical models (e.g., random-effects) to aggregate data from disparate studies, controlling for variables like exposure duration and solvent carriers .

Q. Table 1: Estrogenic Activity of this compound Metabolites

| Metabolite | Species Tested | ER Binding Affinity (IC50, nM) | Reference |

|---|---|---|---|

| 4-hydroxy-2',3,4-TCB | Rainbow trout | 12.3 ± 1.5 | |

| 3-hydroxy-2',3,4-TCB | Human (HEK293) | 450 ± 32 |

Q. What advanced catalytic methods are effective for degrading this compound in contaminated environments?

Methodological Answer:

- Bimetallic Catalysts: Use Pd/Fe nanoparticles (1–10 nm) for reductive dechlorination. Optimize pH (6.5–7.5) and Pd loading (0.1–1 wt%) to maximize Cl removal efficiency (≥90% in 24 hours) .

- Photocatalysis: Apply TiO2/UV systems to generate hydroxyl radicals. Note that ortho-chlorines (e.g., 2' position) resist oxidation compared to para-substituted congeners .

- Biodegradation: Engineer Pseudomonas spp. with evolved bph operons. Monitor dechlorination via qPCR for bphA gene expression and chloride ion release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.